N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide is a synthetic compound identified as an impurity in the synthesis of the antibacterial drug sulfamethizole. [] It belongs to the class of organic compounds known as sulfonamides, specifically diarylsulfonamides, characterized by the presence of two aryl groups linked by a sulfonamide group. [] This compound is primarily of interest in pharmaceutical research due to its potential biological activity and its presence as an impurity in a widely used drug.
N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide is a compound that exhibits significant biological activity, particularly as a selective inhibitor for human ectonucleotide triphosphate diphosphohydrolase enzymes (h-NTPDases). This compound is classified under the category of sulfamoylbenzamides, which are known for their diverse pharmacological properties. The structural complexity and functional groups present in N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide contribute to its potential applications in medicinal chemistry.
The compound can be synthesized from various precursors, primarily involving the reaction of 4-aminobenzenesulfonamide with benzoic acid derivatives. Its classification as a sulfamoylbenzamide places it within a group of compounds that often exhibit anti-inflammatory and anticancer properties, making them valuable in pharmaceutical research .
The synthesis of N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide typically involves several key steps:
The synthetic route may involve:
The molecular structure of N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide can be represented by the chemical formula C19H17N3O5S2. It features:
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are utilized to confirm the molecular structure and purity of synthesized compounds. For instance, characteristic shifts in NMR spectra can indicate the presence of sulfamoyl and amide functionalities .
N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide can participate in various chemical reactions, including:
The stability and reactivity of this compound are influenced by its functional groups, which can engage in hydrogen bonding and other intermolecular interactions, affecting its solubility and bioavailability .
The mechanism of action for N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide primarily revolves around its role as an inhibitor of h-NTPDases. These enzymes play crucial roles in nucleotide metabolism, and their inhibition can lead to significant physiological effects:
N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide is characterized by:
The compound exhibits:
N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide has several scientific applications:
Sulfamoylbenzamides constitute a structurally distinct subclass of sulfonamide-containing compounds characterized by a benzamide core linked to one or more sulfamoyl (SO₂NH₂) groups. N-{4-[(4-Sulfamoylphenyl)sulfamoyl]phenyl}benzamide exemplifies advanced derivatives within this class, featuring:
Table 1: Structural Features and Implications for Target Engagement
Structural Element | Physicochemical Properties | Biological Implications |
---|---|---|
Terminal sulfamoyl (-SO₂NH₂) | High polarity (cLogP ≈ 2.3) [5] | Hydrogen bonding with Asn/Ser residues in enzymatic pockets |
Central sulfonyl bridge (-SO₂NH-) | Moderate conformational flexibility | Adaptability to binding site topography |
Benzamide carbonyl (-CONH-) | Strong dipole moment (μ > 3D) | Coordination with catalytic residues via H-bond acceptance |
Triaryl scaffold | Planar geometry with limited rotatable bonds | Enhanced stacking in hydrophobic clefts |
This architecture classifies it among second-generation sulfamoylbenzamides designed for specific viral and enzymatic targets. Unlike early analogs like NVR 3-778 (a monosubstituted sulfamoylbenzamide HBV inhibitor) [3] [9], this compound exemplifies strategic bis-functionalization to enhance:
Pharmacologically, its structural profile suggests applicability as a multi-target modulator with demonstrated potential in:
Table 2: Classification of Key Sulfamoylbenzamide Derivatives
Generation | Representative Compound | Structural Features | Primary Target |
---|---|---|---|
First-gen | NVR 3-778 | Mono-sulfamoyl, 4-hydroxypiperidine tail | HBV capsid assembly [3] |
Second-gen | KR-26556 | Trifluorinated aryl, optimized substituents | HBV core protein (EC₅₀ = 0.27 μM) [3] |
Multi-target | N-{4-[(4-Sulfamoylphenyl)sulfamoyl]phenyl}benzamide | Bis-sulfamoyl, symmetric triaryl | h-NTPDases/HBV capsid (predicted) [5] [10] |
Conformationally constrained | DVR-23 | Cyclopropyl sulfonamide, rigid core | HBV cccDNA suppression [9] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: